molecular formula C21H14N4O2S B4324679 9-amino-6-cyano-7-(3-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide

9-amino-6-cyano-7-(3-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide

Cat. No.: B4324679
M. Wt: 386.4 g/mol
InChI Key: NMXUWQOXRLIVSV-UHFFFAOYSA-N
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Description

9-amino-6-cyano-7-(3-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-amino-6-cyano-7-(3-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a condensation reaction, followed by cyclization and functional group modifications to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it might be converted into more oxidized forms.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized heterocyclic compound, while reduction might yield a more reduced form.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential biological activities. For instance, it could be tested for its ability to interact with specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets in a way that could be beneficial for treating certain diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, it might be used in the synthesis of polymers or as a component in electronic devices.

Mechanism of Action

The mechanism of action of 9-amino-6-cyano-7-(3-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions could involve binding to active sites, altering protein conformation, or affecting signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-amino-6-(3-methoxyphenyl)-11-oxo-6H,11H-pyrido[2,1-b][1,3]benzothiazine-5,7-dicarbonitrile
  • 8-amino-7-(3-methoxyphenyl)-12-oxo-8H,12H-pyrido[2,1-b][1,3]benzothiazine-7,9-dicarbonitrile

Uniqueness

The uniqueness of 9-amino-6-cyano-7-(3-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide lies in its specific arrangement of functional groups and heterocyclic structure. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications that other similar compounds might not be suitable for.

Properties

IUPAC Name

9-amino-7-(3-methoxyphenyl)-11-oxo-7H-pyrido[2,1-b][1,3]benzothiazine-6,8-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S/c1-27-13-6-4-5-12(9-13)18-15(10-22)19(24)25-20(26)14-7-2-3-8-17(14)28-21(25)16(18)11-23/h2-9,18H,24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXUWQOXRLIVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(N3C(=C2C#N)SC4=CC=CC=C4C3=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-amino-6-cyano-7-(3-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide
Reactant of Route 2
9-amino-6-cyano-7-(3-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide
Reactant of Route 3
9-amino-6-cyano-7-(3-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide
Reactant of Route 4
9-amino-6-cyano-7-(3-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide
Reactant of Route 5
9-amino-6-cyano-7-(3-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide
Reactant of Route 6
9-amino-6-cyano-7-(3-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide

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